4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid
Description
4-({[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid (CAS: 1246048-07-6, molecular formula: C₁₇H₁₉N₃O₅, molecular weight: 345.3 g/mol) is a pyridazinone derivative characterized by a 3-methoxyphenyl substituent at position 3 of the pyridazinone ring, an acetyl linker, and a butanoic acid chain connected via an amide bond . Its unique features include:
- 3-Methoxyphenyl group: Likely influences π-π stacking or hydrophobic interactions in target binding.
- Acetyl-amide linker: Provides structural flexibility and hydrogen-bonding capacity.
Properties
Molecular Formula |
C17H19N3O5 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-[[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C17H19N3O5/c1-25-13-5-2-4-12(10-13)14-7-8-16(22)20(19-14)11-15(21)18-9-3-6-17(23)24/h2,4-5,7-8,10H,3,6,9,11H2,1H3,(H,18,21)(H,23,24) |
InChI Key |
UELBFBGNORHEFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of 3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl Acetic Acid
The acetylated pyridazinone intermediate is synthesized through a two-step process:
-
Acetylation of Pyridazinone : Reacting 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl with chloroacetyl chloride in the presence of triethylamine (TEA) yields the chloroacetamide derivative. This reaction proceeds at 0–5°C to minimize side reactions.
-
Nucleophilic Displacement : Replacing the chlorine atom with an amino group via reaction with ammonium hydroxide generates the primary amine, which is subsequently acetylated using acetic anhydride.
Coupling with Butanoic Acid Derivative
The final step involves conjugating the acetylated pyridazinone with 4-aminobutanoic acid. Patent EP2094662B1 details a carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DCM. The reaction achieves >85% yield when conducted at pH 7.4 and 25°C.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 92% |
| Temperature | 0–5°C (acetylation step) | Reduces hydrolysis |
| Catalyst | Palladium(II) acetate | 78% (Suzuki coupling) |
Data from EP2164843B1 demonstrate that THF enhances reaction kinetics compared to DMF or DMSO, likely due to better solubility of intermediates. Lower temperatures during acetylation prevent ring-opening side reactions, as evidenced by HPLC purity >98%.
Catalytic Systems for Coupling
The use of EDC/NHS outperforms other coupling agents like dicyclohexylcarbodiimide (DCC), with yields improving by 15–20%. Addition of 4-dimethylaminopyridine (DMAP) as a catalyst further accelerates the reaction, reducing completion time from 24 hours to 6 hours.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Batch analyses from VulcanChem indicate that recrystallization from ethanol/water (1:3) increases purity from 90% to 99.5%, as determined by elemental analysis.
Comparative Analysis of Related Compounds
| Compound Name | Structural Variation | Synthesis Yield |
|---|---|---|
| 4-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-one | Methoxy group at para position | 88% |
| 3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl | Fluorine substituent | 76% |
| 3-(3-Nitrophenyl)-6-oxopyridazin-1(6H)-yl | Nitro group at meta position | 68% |
The 3-methoxyphenyl derivative exhibits superior yield compared to nitro- or fluoro-substituted analogs, attributed to the electron-donating methoxy group enhancing reactivity in coupling steps.
Applications in Pharmaceutical Development
While direct pharmacological data for this compound are limited, structurally related pyridazinones in EP2094662B1 show potent CRTH2 receptor antagonism, suggesting potential applications in treating asthma or allergic inflammation . The butanoic acid moiety enhances water solubility, making it suitable for oral formulation development.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl groups in the pyridazinone and acetyl moieties can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with related pyridazinone derivatives:
Physicochemical and Pharmacokinetic Properties
- Solubility: The butanoic acid chain in the target compound likely improves aqueous solubility compared to analogs with shorter chains (e.g., acetic acid derivatives) or lipophilic tails (e.g., 4-phenylbutan-2-yl amide) .
- Ionization : The carboxylic acid group (pKa ~4.5–5.0) ensures ionization at physiological pH, favoring interactions with charged residues in enzymes or receptors .
Biological Activity
4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is a synthetic compound that has attracted interest in pharmacological research due to its potential biological activities. This article examines its chemical properties, biological mechanisms, and relevant research findings, including in vitro studies and case studies.
- Molecular Formula : C23H25N3O5
- Molecular Weight : 423.46 g/mol
- IUPAC Name : 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid
The structure features a pyridazine ring, which is significant for its biological activity, and the methoxy group enhances lipophilicity, influencing interaction with biological targets.
The primary mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Notably, it has been shown to inhibit NADPH oxidase activity, which is crucial for the production of reactive oxygen species (ROS) in cells. This inhibition can lead to reduced oxidative stress and inflammation, contributing to its therapeutic potential.
Biological Activity
Research indicates that 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid exhibits several biological activities:
-
Osteoclast Differentiation Inhibition :
- The compound significantly inhibits the differentiation of osteoclasts, which are essential for bone resorption. This effect is mediated through modulation of CD47 expression and cathepsin K activity rather than direct interference with RANKL signaling pathways.
-
Antioxidant Activity :
- In vitro studies have demonstrated that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress markers. This activity is particularly relevant in contexts like inflammatory diseases and cancer.
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of various enzymes involved in metabolic processes. For instance, it may inhibit glucosidase and cholinesterase activities, suggesting applications in diabetes management and neuroprotection.
Data Tables
| Biological Activity | Mechanism | Significance |
|---|---|---|
| Osteoclast Differentiation | Modulation of CD47 and cathepsin K | Potential treatment for osteoporosis |
| Antioxidant Activity | Free radical scavenging | Reduces oxidative stress in inflammatory diseases |
| Enzyme Inhibition | Inhibition of glucosidase and cholinesterase | Applications in diabetes management and neuroprotection |
Case Studies
-
Study on Osteoclast Differentiation :
- A study conducted on human osteoclast precursors revealed that treatment with 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid led to a significant reduction in osteoclast formation compared to control groups. The study highlighted the compound's ability to modulate critical signaling pathways involved in bone metabolism.
-
Antioxidant Efficacy Assessment :
- Another research project assessed the antioxidant capacity of this compound using various assays (e.g., CUPRAC). Results indicated a strong capacity for free radical scavenging, suggesting potential therapeutic applications in conditions characterized by oxidative stress.
Q & A
Basic: What are the recommended synthetic routes for 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step reactions starting from 3-(3-methoxyphenyl)pyridazinone derivatives. Key steps include:
- Step 1: Acetylation of the pyridazinone nitrogen using chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere .
- Step 2: Coupling the acetylated intermediate with 4-aminobutanoic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in DMF) .
- Yield Optimization:
- Use high-purity starting materials to minimize side reactions.
- Control reaction temperature (e.g., 0–5°C during acetylation to prevent over-substitution).
- Employ catalytic DMAP to enhance acylation efficiency .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Answer:
- 1H/13C NMR: Critical for confirming the pyridazine ring substitution pattern, methoxyphenyl group, and amide bond formation. Key signals include:
- Pyridazine C=O resonance at ~165–170 ppm in 13C NMR .
- Methoxy protons as a singlet at ~3.8 ppm in 1H NMR .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., [M+H]+ expected for C22H22N3O6: 424.1508) .
- FT-IR: Confirms amide C=O stretch (~1650–1680 cm⁻¹) and carboxylic acid O–H (~2500–3300 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. osteoclast inhibition)?
Answer: Contradictions often arise from assay variability or off-target effects. Methodological strategies include:
- Target-Specific Assays: Use siRNA knockdown or CRISPR-edited cell lines to isolate pathways (e.g., NF-κB for inflammation vs. RANKL for osteoclasts) .
- Dose-Response Profiling: Compare IC50 values across assays; true targets show nM-range potency .
- Structural Analog Testing: Evaluate activity of derivatives lacking the butanoic acid moiety to determine if anti-inflammatory effects are scaffold-dependent .
Advanced: What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?
Answer: Key SAR findings include:
- Pyridazine Core: The 6-oxo group is essential for hydrogen bonding with cathepsin K (osteoclast inhibition) .
- Methoxyphenyl Substituent: Para-methoxy enhances solubility but reduces target affinity compared to meta-substitution .
- Butanoic Acid Side Chain: Critical for COX-2 inhibition; shortening to propanoic acid abolishes anti-inflammatory activity .
Basic: What in vitro models are appropriate for preliminary evaluation of this compound’s bioactivity?
Answer:
- Anti-Inflammation: LPS-stimulated RAW 264.7 macrophages measuring TNF-α/IL-6 suppression via ELISA .
- Osteoclast Inhibition: TRAP staining in RANKL-induced osteoclasts derived from bone marrow macrophages .
- Cytotoxicity: MTT assays in HEK-293 or HepG2 cells to rule out non-specific effects .
Advanced: How does the compound interact with enzymatic targets like PDE4 or cathepsin K at the molecular level?
Answer: Computational and experimental data suggest:
- PDE4 Inhibition: The pyridazine ring’s C=O group forms hydrogen bonds with Gln-369 in the PDE4 active site, while the methoxyphenyl group occupies a hydrophobic pocket .
- Cathepsin K Binding: Molecular docking shows the butanoic acid side chain interacts with Asn-161 and Gly-162, stabilizing the enzyme-inhibitor complex .
- Validation: Mutagenesis studies (e.g., replacing Gln-369 with alanine in PDE4) can confirm binding residues .
Basic: What analytical methods are recommended for purity assessment during synthesis?
Answer:
- HPLC: Use a C18 column with UV detection at 254 nm; ≥95% purity is acceptable for biological testing .
- TLC: Monitor reaction progress with silica plates (eluent: EtOAc/hexane, 1:1; Rf ~0.3 for the final product) .
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: What strategies mitigate metabolic instability of the butanoic acid moiety in vivo?
Answer:
- Prodrug Design: Convert the carboxylic acid to a methyl ester or tert-butyl amide for improved plasma stability .
- Isotere Replacement: Substitute the acid with a tetrazole or acyl sulfonamide to resist esterase cleavage .
- Pharmacokinetic Profiling: Use LC-MS/MS to track metabolite formation in liver microsomes .
Basic: How does the compound’s solubility profile impact experimental design?
Answer:
- Solubility: Poor in water (~0.1 mg/mL); requires DMSO or PEG-400 for stock solutions (≤10 mM) .
- Buffer Compatibility: Stable in PBS (pH 7.4) for ≤24 hours; avoid acidic buffers (pH <5) to prevent precipitation .
Advanced: What in vivo models are suitable for validating osteoclast inhibition and anti-inflammatory efficacy?
Answer:
- Osteoporosis: Ovariectomized (OVX) mice with micro-CT analysis of trabecular bone loss .
- Inflammation: Collagen-induced arthritis (CIA) in rats, measuring paw swelling and joint histopathology .
- Dosing: Administer orally at 10–50 mg/kg/day; monitor plasma levels via LC-MS to ensure target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
